molecular formula C8H5BrF2O2 B13199298 4-(Bromomethyl)-2,3-difluorobenzoic acid

4-(Bromomethyl)-2,3-difluorobenzoic acid

Cat. No.: B13199298
M. Wt: 251.02 g/mol
InChI Key: RYHAKEGMEMELSE-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Scaffolds in Modern Organic Synthesis

The benzoic acid nucleus is a fundamental structural motif found in numerous bioactive natural products and synthetic compounds. preprints.orgchemicalbook.com Its aromatic ring and carboxylic acid group offer multiple reaction sites, making it an essential raw material and building block for a wide array of chemical transformations. researchgate.net In medicinal chemistry, the benzoic acid scaffold is employed to synthesize a variety of potent biological agents, including anticancer and antimicrobial drugs. preprints.orgnih.govnih.gov The inherent reactivity of the carboxylic acid and the potential for substitution on the phenyl ring allow chemists to construct complex molecular architectures with diverse pharmacological profiles. researchgate.netnih.gov

Strategic Role of Fluorine and Bromine Substituents in Modulating Molecular Properties and Reactivity

Bromine, while larger and less electronegative than fluorine, introduces distinct properties. Its size can create specific steric interactions that enhance selectivity for a target protein. discoveryoutsource.com Furthermore, bromine's polarizability can influence solubility and permeability, and it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. discoveryoutsource.comacs.org

Overview of 4-(Bromomethyl)-2,3-difluorobenzoic Acid within Contemporary Organic Chemistry Literature

This compound is a specialized reagent that combines the features of a benzoic acid scaffold with the modulating effects of both fluorine and bromine substituents. The difluoro substitution pattern on the aromatic ring enhances its electrophilic character and influences its electronic properties. The bromomethyl group at the 4-position serves as a highly reactive handle for introducing the entire molecular fragment into larger, more complex structures through nucleophilic substitution reactions.

Within the literature, this compound is primarily recognized as a key intermediate. It is utilized in the synthesis of quinolonecarboxylic acid derivatives, which are known for their application as antibiotics. chemicalbook.com It also serves as a building block for creating anthranilic diamides, a class of compounds investigated for their insecticidal properties. chemicalbook.com Its unique combination of a reactive benzylic bromide and a difluorinated benzoic acid core makes it a valuable tool for accessing complex and highly functionalized molecular targets.

Research Gaps and Emerging Areas in the Study of Complex Fluorinated Benzoic Acid Derivatives

While the utility of fluorinated benzoic acids is well-established, significant research gaps remain. There is a continuous need to develop more efficient and selective methods for the synthesis of complex, poly-functionalized derivatives. nsf.gov A primary emerging area is the exploration of personalized synthetic therapies, which requires a deeper understanding of how specific substitution patterns on the benzoic acid ring influence biological activity and metabolic pathways. nih.gov Further investigation into the precise role of fluorine in mediating protein-ligand interactions and the development of novel synthetic methodologies to access unique fluorination patterns are active areas of contemporary research. nsf.gov

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing key data for researchers and chemists.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 194804-91-6
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
InChI Key IRUDFVTZXQTEFN-UHFFFAOYSA-N

| Canonical SMILES | C1=C(C(=C(C=C1C(=O)O)F)F)CBr |

Table 2: Physical Properties

Property Value
Physical Form Solid sigmaaldrich.com
Boiling Point 288 °C chemicalbook.com
Flash Point 128 °C chemicalbook.com

| Density | 1.872 g/cm³ chemicalbook.com |

Detailed Research Findings

Research involving this compound is primarily focused on its application as a synthetic intermediate. The strategic placement of its functional groups allows for sequential and controlled chemical modifications.

The bromomethyl group is a potent electrophile, readily undergoing S(_N)2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its role in synthesis, allowing for the covalent linkage of the difluorobenzoic acid moiety to other molecules. For instance, in the preparation of complex heterocyclic systems, this group enables the alkylation of nitrogen, oxygen, or sulfur atoms, forming the initial carbon-heteroatom bond that is often crucial for subsequent cyclization steps.

The carboxylic acid function provides another site for chemical transformation. It can be converted into esters, amides, or acid chlorides, opening pathways for peptide couplings or the formation of other functional derivatives. The presence of the two fluorine atoms adjacent to the carboxylic acid group modifies its acidity and the reactivity of the aromatic ring, which can influence reaction conditions and outcomes in multi-step syntheses. The combined functionalities make this compound a valuable component in the synthetic chemist's toolbox for building molecules with potential applications in pharmaceuticals and agrochemicals. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

4-(bromomethyl)-2,3-difluorobenzoic acid

InChI

InChI=1S/C8H5BrF2O2/c9-3-4-1-2-5(8(12)13)7(11)6(4)10/h1-2H,3H2,(H,12,13)

InChI Key

RYHAKEGMEMELSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Bromomethyl 2,3 Difluorobenzoic Acid

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule for a variety of synthetic transformations. Its reactivity is characteristic of a primary benzylic halide, which can readily participate in nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. The stability of the resulting benzylic carbocation can favor an Sₙ1 mechanism, while the unhindered nature of the primary carbon facilitates Sₙ2 reactions.

Nucleophilic substitution at the benzylic carbon of the bromomethyl group is a cornerstone of the reactivity of 4-(bromomethyl)-2,3-difluorobenzoic acid. This versatility allows for the introduction of a wide range of functional groups.

Reactions with oxygen-based nucleophiles, such as alcohols and carboxylates, lead to the formation of ethers and esters, respectively. For instance, in the presence of a base, alcohols can be converted to their corresponding alkoxides, which are potent nucleophiles. These alkoxides can then displace the bromide ion in an Sₙ2 reaction. A similar transformation has been demonstrated with a structurally related compound, ethyl 4-bromo-3-(bromomethyl)benzoate, which reacts with sodium ethoxide in a mixture of ethanol (B145695) and DMF to yield the corresponding ethyl ether. chemicalbook.com This reaction proceeds in high yield, highlighting the efficiency of this transformation.

The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis. masterorganicchemistry.comlibretexts.org While this typically involves the carboxylic acid group of the benzoic acid, the bromomethyl group can also react with carboxylate anions to form an ester linkage.

Table 1: Examples of Reactions with Oxygen-Based Nucleophiles

Reactant Nucleophile Product Yield Reference

Nitrogen-based nucleophiles, such as amines and amides, readily react with the bromomethyl group to form new carbon-nitrogen bonds. Primary and secondary amines can be N-alkylated to produce the corresponding secondary and tertiary amines, respectively. researchgate.netnih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct.

Amides, which are generally less nucleophilic than amines, can also be alkylated at the nitrogen atom. escholarship.org This reaction often requires stronger bases and may be facilitated by phase-transfer catalysts. mdpi.com The N-alkylation of amides is a valuable tool in organic synthesis for the creation of more complex amide structures. A sustainable protocol for the coupling of primary alkyl bromides with amides has been developed using potassium phosphate (B84403) as a mild base, which avoids the need for harsh conditions or organometallic catalysts. organic-chemistry.org

Table 2: Examples of Reactions with Nitrogen-Based Nucleophiles

Reactant Nucleophile Product Type Reference
Benzyl (B1604629) bromide (analog) Primary/Secondary Amine N-alkylated amine researchgate.net

Sulfur-based nucleophiles, such as thiols, are excellent nucleophiles and react efficiently with benzylic halides like this compound to form thioethers. acsgcipr.org These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The synthesis of thioethers from alcohols and thiols in the presence of solid acid catalysts has also been reported as a green alternative. nih.gov

Phosphorus-based nucleophiles, particularly trialkyl phosphites, undergo the Michaelis-Arbuzov reaction with alkyl halides to form phosphonate (B1237965) esters. researchgate.net This reaction involves the nucleophilic attack of the phosphorus atom on the benzylic carbon, followed by the dealkylation of the resulting phosphonium (B103445) salt by the bromide ion. This method is a widely used and efficient way to form carbon-phosphorus bonds. organic-chemistry.org

Table 3: Examples of Reactions with Sulfur- and Phosphorus-Based Nucleophiles

Reactant Type Nucleophile Reaction Type Product Type Reference
Benzylic Halide (analog) Thiol Nucleophilic Substitution Thioether acsgcipr.org

The presence of both the carboxylic acid and the bromomethyl group on the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures.

When the bromomethyl group is positioned ortho to the carboxylic acid, as in 2-(bromomethyl)benzoic acid, intramolecular cyclization can occur to form a phthalide (B148349), which is a bicyclic lactone. chemicalbook.com This reaction is typically promoted by a base, which deprotonates the carboxylic acid to form a carboxylate. The carboxylate then acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the bromide ion. This cyclization is an efficient method for the synthesis of the phthalide ring system, which is a common motif in natural products and pharmaceuticals. While this compound does not have the ortho relationship required for direct phthalide formation, understanding this reactivity in isomers is crucial in the broader context of substituted benzoic acid chemistry.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Chemical Behavior of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can be readily converted into other important functional groups such as esters and amides. These transformations typically involve the activation of the carboxyl group followed by reaction with a suitable nucleophile.

The conversion of the carboxylic acid moiety to an ester is a common and important transformation.

Fischer-Speier Esterification: This is a classic method for ester synthesis, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com This method is well-suited for this compound, as the acidic conditions are generally compatible with the bromomethyl group.

The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com

Other Esterification Methods: Esters can also be formed under milder conditions, for example, by reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base. However, given the presence of the reactive bromomethyl group in the starting material, this method would lead to competitive and undesired side reactions. Therefore, acid-catalyzed esterification with an alcohol is the more viable approach.

The carboxylic acid can be converted into an amide through reaction with a primary or secondary amine. Because direct reaction is generally unfavorable, the carboxylic acid must first be "activated". luxembourg-bio.comresearchgate.net This is achieved using a variety of coupling reagents developed for peptide synthesis. bachem.com

The general principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com A common class of activating agents are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization (if chiral amines are used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

This methodology allows for the formation of a wide range of amides from this compound, providing a key step in the synthesis of many biologically active molecules and functional materials. nih.govrsc.org

Table 2: Common Reagents for Carboxylic Acid Transformations

Transformation Product Type Typical Reagents Byproduct
Fischer Esterification Ester Alcohol (R'-OH), H₂SO₄ (cat.) Water
Amide Formation Amide Amine (R'R''NH), DCC Dicyclohexylurea (DCU)
Amide Formation Amide Amine (R'R''NH), HOBt, DCC DCU, Water

DCC = Dicyclohexylcarbodiimide; HOBt = 1-Hydroxybenzotriazole

Carboxylic Acid Activation Strategies for Derivatization

The carboxylic acid moiety of this compound is a primary site for derivatization, enabling the synthesis of esters, amides, and other acyl derivatives. However, direct reaction with nucleophiles like alcohols or amines is generally inefficient. Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution. scribd.com

A variety of modern coupling reagents are employed for this purpose, falling into several major classes. The choice of reagent can be tailored based on the specific nucleophile, desired reaction conditions, and the need to avoid side reactions. hepatochem.com

Common Activation Strategies:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 7-azabenzotriazole (HOAt) are often included. peptide.comnih.gov

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for amide bond formation, especially for challenging or sterically hindered substrates. sigmaaldrich.com

Aminium/Uronium Salts: This class includes some of the most effective and commonly used coupling reagents in medicinal chemistry, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity and ability to reduce side reactions, as its corresponding HOAt active ester is more reactive than the HOBt ester. sigmaaldrich.com

The general mechanism involves the coupling reagent reacting with the carboxylate to form an activated species (e.g., an HOBt or HOAt active ester), which is then displaced by the amine or alcohol nucleophile to form the final amide or ester product. nih.gov

Reagent ClassExamplesMechanism of ActionCommon Applications/Notes
CarbodiimidesEDC, DCC, DICForms a reactive O-acylisourea intermediate.Widely used; often paired with additives like HOBt to improve efficiency and reduce side reactions. peptide.comnih.gov
Phosphonium SaltsBOP, PyBOP®Forms an activated phosphonium ester.Highly effective for difficult couplings, including sterically hindered components. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, HCTUForms highly reactive OBt, OAt, or O-6-ClBt active esters.HATU is considered one of the most efficient reagents due to the high reactivity of the OAt ester. sigmaaldrich.com

Influence of Fluorine Substituents on Aromatic Ring Reactivity and Stability

The two fluorine atoms at the C2 and C3 positions profoundly influence the electronic properties and reactivity of the aromatic ring. ontosight.ai Fluorine is the most electronegative element, leading to strong electronic effects that alter the molecule's behavior in both electrophilic and nucleophilic substitution reactions. numberanalytics.com

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com The substituents on the ring play a critical role in determining the reaction rate and the position of substitution (regioselectivity).

Substituents influence EAS through two primary electronic mechanisms:

Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond. This effect is strongly deactivating, making the ring less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com The carboxylic acid and bromomethyl groups also contribute to this deactivating inductive withdrawal.

Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions and would typically direct incoming electrophiles to these sites. libretexts.org

In the case of this compound, the ring is heavily substituted with electron-withdrawing groups. The strong, deactivating inductive effect of the two fluorine atoms and the carboxyl group dominates. The carboxyl group is a meta-director, while the halogens are ortho, para-directors. libretexts.orgwikipedia.org The combination of these deactivating groups makes the aromatic ring extremely electron-deficient and thus highly resistant to electrophilic aromatic substitution. Any such reaction would require harsh conditions and would likely yield a complex mixture of products with low efficiency.

Conversely, the strong electron-withdrawing nature of the fluorine substituents makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com This reaction is characteristic of aryl halides bearing potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The mechanism proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a suitable leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents, which is a crucial stabilizing factor.

Elimination: The aromaticity is restored by the expulsion of the leaving group, typically a halide ion. core.ac.uk

In this compound, the two fluorine atoms and the carboxyl group strongly activate the ring for SNAr. The fluorine atoms themselves can act as leaving groups, a common feature in SNAr chemistry of polyfluorinated aromatics. The bromine at the C4 position is also a potential leaving group. The strong inductive effect of the fluorine atoms makes the carbons they are attached to (C2 and C3) highly electrophilic and prime targets for nucleophilic attack. core.ac.uk

Aromaticity is a measure of the chemical stability of a conjugated cyclic system due to the delocalization of π-electrons. Benzoic acid itself possesses a high degree of aromaticity. quora.com The introduction of multiple, strongly electronegative fluorine substituents can influence this stability. The fluorine atoms perturb the electron distribution within the ring, but the fundamental aromatic character is retained. rsc.org

Complex Reaction Mechanisms and Catalytic Studies

Beyond the functional group transformations of the carboxylic acid, the bromomethyl group and the fluorinated ring can participate in more complex, often radical-based, reaction pathways.

The bromomethyl group (-CH₂Br) is a key feature for radical chemistry. The C-Br bond in this benzylic position is relatively weak and can undergo homolytic cleavage to form a stabilized benzylic radical. This reactivity is famously exploited in the synthesis of such compounds from their methyl precursors (e.g., 4-methyl-2,3-difluorobenzoic acid).

The classic method for this transformation is the Wohl-Ziegler reaction, which involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide, AIBN) or UV light. sci-hub.seacs.orgchegg.com

The mechanism is a free-radical chain reaction:

Initiation: The initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to form the bromomethyl product and a new succinimidyl radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The presence of the bromomethyl group makes this compound a useful precursor for further reactions that proceed via radical or nucleophilic substitution pathways at the benzylic carbon.

Metal-Mediated and Metal-Free C-H Functionalization

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the involvement of this compound in either metal-mediated or metal-free C-H functionalization reactions. C-H functionalization is a significant area of chemical research that focuses on the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, offering more efficient synthetic routes to complex molecules.

While the individual functional groups present in this compound—a bromomethyl group, a difluorinated benzene ring, and a carboxylic acid—are known to participate in various chemical transformations, their combined role in directing or undergoing C-H activation has not been specifically documented.

Generally, benzyl bromides can be precursors for benzyl radicals, which can participate in C-H functionalization reactions. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group on the aromatic ring would influence the reactivity of the C-H bonds on the ring, as well as the stability of any potential intermediates. However, without specific studies on this compound, any discussion of its reactivity in this context would be speculative.

Similarly, while palladium and other transition metals are commonly used to catalyze C-H activation, and various directing groups can be employed to control the regioselectivity of these reactions, there are no available reports that utilize the carboxylic acid or another feature of this compound to direct C-H functionalization. Likewise, metal-free C-H functionalization methodologies, which often involve radical chemistry or strong bases, have not been reported for this specific compound.

Due to the lack of available research and detailed findings, no data tables or specific transformation pathways can be presented for the C-H functionalization of this compound. Further research is required to explore the potential of this compound as a substrate or reagent in this advanced area of synthetic chemistry.

Advanced Analytical Characterization Techniques for 4 Bromomethyl 2,3 Difluorobenzoic Acid

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. For 4-(Bromomethyl)-2,3-difluorobenzoic acid (C₈H₅BrF₂O₂), HR-MS provides an exact mass measurement with high accuracy, typically to within a few parts per million (ppm).

The theoretical monoisotopic mass of this compound is calculated to be 265.9440 g/mol . An experimental HR-MS analysis would be expected to yield a mass value extremely close to this theoretical prediction, thereby confirming the elemental composition.

Furthermore, a key characteristic feature in the mass spectrum of this compound would be the distinct isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion peak (M) in the mass spectrum would appear as a doublet of nearly equal intensity, with one peak corresponding to the molecule containing ⁷⁹Br and the other, at M+2, corresponding to the molecule with ⁸¹Br. This signature isotopic pattern provides conclusive evidence for the presence of a single bromine atom in the molecule.

Table 1: Predicted HR-MS Data for this compound

Parameter Predicted Value
Molecular Formula C₈H₅BrF₂O₂
Theoretical Exact Mass 265.9440 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic framework and connectivity.

The ¹H NMR spectrum would reveal three distinct signals corresponding to the different proton environments in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm. This broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (-C₆H₂-): The two aromatic protons on the benzene (B151609) ring (H-5 and H-6) are chemically non-equivalent and adjacent to each other. They would appear as a complex multiplet or as two distinct doublets of doublets between 7.0 and 8.0 ppm. The splitting would arise from coupling to each other (ortho-coupling, ³JHH) and from smaller couplings to the fluorine atoms (³JHF and ⁴JHF).

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are equivalent and would give rise to a sharp singlet around 4.5-5.0 ppm. The downfield shift is due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH 10.0 - 13.0 Broad Singlet 1H
Aromatic H-5 / H-6 7.0 - 8.0 Multiplet 2H

The proton-decoupled ¹³C NMR spectrum would display eight unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (F, O, Br).

Carboxylic Carbon (-COOH): The carbonyl carbon signal is expected to appear significantly downfield, around 165-175 ppm.

Aromatic Carbons (-C₆H₂-): The six aromatic carbons would produce signals in the 110-160 ppm region. The carbons directly bonded to fluorine (C-2 and C-3) would show large one-bond carbon-fluorine coupling constants (¹JCF). The carbons adjacent to the fluorinated positions (C-1, C-4) would exhibit smaller two-bond couplings (²JCF).

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group would appear in the range of 30-40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
-C OOH 165 - 175 Quaternary
C -F (C-2, C-3) 140 - 160 Large ¹JCF coupling
C -COOH (C-1) 125 - 140 Quaternary, ²JCF coupling
C -CH₂Br (C-4) 130 - 145 Quaternary, ³JCF coupling
C -H (C-5, C-6) 110 - 130 Aromatic CH

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms. Since the two fluorine atoms are in different chemical environments (F-2 is ortho to the carboxylic acid, F-3 is meta), two distinct signals would be expected. These signals would likely appear as doublets due to the three-bond coupling (³JFF) between them. Each signal would be further split into smaller multiplets due to couplings with the nearby aromatic protons (H-5 and H-6). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for confirming the substitution pattern of fluorinated aromatics.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak connecting the two adjacent aromatic protons (H-5 and H-6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks for H-5/C-5, H-6/C-6, and the -CH₂- protons with the benzylic carbon, confirming these direct bonds.

The -CH₂- protons correlating to the quaternary carbons C-3, C-4, and C-5.

The aromatic proton H-5 correlating to C-1, C-3, and C-4.

The aromatic proton H-6 correlating to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the benzylic protons (-CH₂Br) and the aromatic proton at the H-5 position, confirming their spatial proximity on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by the features of the carboxylic acid group. A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ would be observed, corresponding to the O-H stretching vibration, which is broadened by hydrogen bonding. A sharp and intense C=O stretching absorption would be present around 1700-1730 cm⁻¹.

Other significant absorptions would include C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range. The C-Br stretch would appear at lower frequencies, typically between 500-650 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is weak in Raman, the symmetric aromatic ring breathing vibrations and the C=C stretches would be strong, confirming the aromatic nature of the core structure.

Table 4: Predicted Key IR Absorption Frequencies

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Carboxylic Acid C=O Stretch 1700 - 1730 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Aromatic C-F Stretch 1100 - 1300 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV-Vis light—is the substituted benzene ring. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org

The key electronic transitions expected for this compound are π → π* (pi to pi star) and n → π* (n to pi star) transitions. youtube.com

π → π Transitions:* These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding π* orbitals. The conjugated system of the benzene ring results in strong absorption bands, typically in the 200-300 nm range. libretexts.org

n → π Transitions:* These are lower-energy transitions that involve exciting an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the carboxylic acid group) to an antibonding π* orbital of the carbonyl group (C=O). youtube.com These transitions are generally weaker in intensity compared to π → π* transitions.

The substituents on the benzene ring—the carboxylic acid, bromomethyl, and fluorine groups—can influence the wavelength and intensity of these absorption bands through electronic effects, potentially causing shifts to longer (bathochromic) or shorter (hypsochromic) wavelengths. For instance, UV detection for a similar compound, 4-bromomethyl-3-nitrobenzoic acid, is performed at 271 nm, indicating significant absorption in this region. researchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Functional Group Expected Wavelength Range (nm) Relative Intensity
π → π* Substituted Benzene Ring ~200 - 280 High
n → π* Carboxylic Acid (C=O) ~250 - 320 Low

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis. researchgate.nethelixchrom.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. ekb.eg The separation is based on the differential partitioning of the analyte and impurities between the two phases.

UPLC is a more recent advancement that utilizes columns packed with sub-2 µm particles. researchgate.net This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. zenodo.org

Methods developed for analogous compounds provide a clear blueprint for analyzing this compound. For example, a method for 4-(bromomethyl)benzoic acid uses a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Similarly, methods for other fluorinated benzoic acids utilize octadecylsilane (B103800) (C18) columns with buffered aqueous-organic mobile phases and UV detection at a wavelength where the analyte strongly absorbs, such as 205 nm or 271 nm. researchgate.netekb.eg

Table 2: Typical HPLC/UPLC Parameters for Analysis of Substituted Benzoic Acids

Parameter Typical Setting Purpose
Column Reversed-Phase C18 or SB-Aq (e.g., 2.1-4.6 mm ID, 50-250 mm length) Stationary phase for separation based on hydrophobicity.
Particle Size 3-5 µm (HPLC), < 2 µm (UPLC) Smaller particles provide higher efficiency and resolution. researchgate.net
Mobile Phase Gradient of Acetonitrile/Methanol (B129727) and acidified water (e.g., with 0.1% Formic Acid) Elutes compounds from the column; gradient allows for separation of compounds with varying polarities.
Flow Rate 0.5 - 1.5 mL/min (HPLC), 0.3 - 0.8 mL/min (UPLC) Controls the speed of the analysis.
Detection UV-Vis Diode Array Detector (DAD) Monitors the column effluent at a specific wavelength (e.g., 205 nm, 271 nm) for quantification. researchgate.netekb.eg
Temperature 25 - 40 °C Affects viscosity and can improve peak shape and separation.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. gcms.cz Due to its high polarity and low volatility, this compound cannot be analyzed directly by GC. researchgate.net

To make it amenable to GC analysis, a chemical derivatization step is required. This process converts the polar carboxylic acid functional group into a more volatile and less polar derivative, such as an ester or a silyl (B83357) ether. gcms.czresearchgate.net

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol with an acid catalyst) to form a methyl ester.

Silylation: Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Once derivatized, the compound can be readily separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 3: Derivatization Reagents for GC Analysis of Carboxylic Acids

Reagent Class Example Reagent Derivative Formed Key Advantage
Silylating Agents BSTFA, TMSC Trimethylsilyl (TMS) Ester Produces volatile and thermally stable derivatives. gcms.cz
Alkylating Agents Methanol/H+, Diazomethane Methyl Ester Classic esterification method for increasing volatility.
Acylating Agents Trifluoroacetic Anhydride (TFAA) Trifluoroacetyl Anhydride Creates derivatives that are highly responsive to Electron Capture Detectors (ECD).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of reactions. researchgate.net For the synthesis or modification of this compound, TLC can be used to quickly determine if the starting material has been consumed and if the desired product is being formed.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate, carrying the components at different rates based on their polarity and interaction with the stationary phase. The relative positions of the spots (Rf values) for the starting material and product indicate the reaction's status. To prevent spot "smearing," which is common with acidic compounds, a small amount of acid (e.g., acetic acid) is often added to the eluent. reddit.com

Table 4: Hypothetical TLC Monitoring of an Esterification Reaction

Time Point Spot for Starting Acid (Rf ~0.2) Spot for Product Ester (Rf ~0.7) Interpretation
T = 0 hr Intense Spot No Spot Reaction has not started.
T = 1 hr Fading Spot Faint Spot Appears Reaction is in progress.
T = 2 hr Very Faint Spot Intense Spot Reaction is nearing completion.
T = 4 hr No Spot Intense Spot Reaction is complete.

Preparative Chromatography for Compound Purification and Scale-Up

When a high-purity sample of this compound is needed in larger quantities (milligrams to grams), preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but is scaled up for purification rather than analysis. sielc.com

The transition from an analytical HPLC method to a preparative one involves using:

Larger columns with greater internal diameters.

A stationary phase with a larger particle size to reduce backpressure.

Higher mobile phase flow rates.

Larger sample injection volumes.

The goal is to physically separate and collect the fraction containing the pure compound, which can then be recovered by evaporating the solvent. Analytical HPLC methods developed for purity assessment are often directly scalable to preparative applications. sielc.com

Table 5: Comparison of Analytical and Preparative HPLC Parameters

Parameter Analytical HPLC Preparative HPLC
Column ID 2.1 - 4.6 mm >10 mm
Sample Load Nanograms (ng) to Micrograms (µg) Milligrams (mg) to Grams (g)
Flow Rate < 2 mL/min > 10 mL/min
Objective Quantification and Purity Analysis Isolation and Purification
Outcome Chromatogram (Data) Collected Fractions (Purified Material)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. To perform this analysis, a high-quality single crystal of this compound must first be grown, often by slow evaporation of a solvent. nih.gov

This technique provides unambiguous data on:

Molecular Connectivity: Confirming the chemical structure.

Bond Lengths and Angles: Providing precise geometric parameters.

Conformation: Revealing the spatial orientation of the substituent groups.

Intermolecular Interactions: Identifying how molecules pack in the crystal lattice. Like other benzoic acids, it is highly probable that this compound forms centrosymmetric dimers in the solid state via hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net

The analysis yields a set of crystallographic data that defines the unit cell—the basic repeating unit of the crystal.

Table 6: Key Parameters Determined by X-ray Crystallography

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles that define the repeating unit cell of the crystal. nih.gov
Bond Lengths (Å) The precise distances between bonded atoms.
Bond Angles (º) The angles formed between three connected atoms.
Intermolecular Contacts Identifies non-covalent interactions like hydrogen bonds and halogen bonds.

Table of Compounds

Compound Name
This compound
Acetonitrile
Benzoic acid
Formic acid
Methanol
Phosphoric acid
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Trifluoroacetic Anhydride (TFAA)
4-bromomethyl-3-nitrobenzoic acid
2,4,6-Trifluorobenzoic acid

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Fluorine and Bromine Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. nih.gov While highly effective, the analysis of halogens like bromine and fluorine presents unique challenges due to their high first ionization potentials in argon plasma and the presence of spectral interferences. thermofisher.comthermofisher.com

For this compound, sample preparation typically involves dissolving the solid compound in an appropriate organic or aqueous solvent. rsc.org The resulting solution is then introduced into the ICP-MS system.

Bromine (Br) Quantification: The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, are subject to polyatomic interferences from argon-based ions in the plasma, such as ⁴⁰Ar³⁹K⁺ and ⁴⁰Ar⁴⁰ArH⁺. thermofisher.comchromatographytoday.com Modern ICP-MS instruments equipped with collision/reaction cell technology, like Kinetic Energy Discrimination (KED) using helium gas, can effectively mitigate these interferences to allow for accurate quantification. thermofisher.com The technique has been successfully used to obtain metabolite profiles for other brominated benzoic acids by monitoring the bromine signal. chromatographytoday.comnih.gov

Fluorine (F) Quantification: Direct measurement of fluorine by ICP-MS is exceedingly difficult due to its very high ionization potential (17.42 eV) and significant background interference in the low mass range. thermofisher.comrsc.org To overcome this, an indirect analytical approach is employed. This method involves the chemical formation of a polyatomic ion in the plasma that contains fluorine. A common and effective strategy is the introduction of a barium (Ba) solution, which reacts with fluorine in the plasma to form the barium fluoride (B91410) cation ([BaF]⁺) at mass-to-charge ratio (m/z) 157. researchgate.netnih.gov This molecular ion can then be measured with significantly reduced interference, enabling reliable quantification. thermofisher.comresearchgate.net Triple quadrupole ICP-MS can further enhance sensitivity and reduce interferences by using specific mass-to-mass transitions. thermofisher.com

The table below summarizes the typical instrumental parameters and challenges for quantifying fluorine and bromine using ICP-MS.

ParameterBromine (Br)Fluorine (F)
Isotopes Monitored ⁷⁹Br, ⁸¹Br¹⁹F (via [BaF]⁺ at m/z 157)
Ionization Potential 11.81 eV17.42 eV
Primary Challenge Polyatomic interferences (e.g., ⁴⁰Ar³⁹K⁺, ⁴⁰Ar⁴⁰ArH⁺)High ionization potential, background interference
Mitigation Strategy Collision/Reaction Cell (e.g., He-KED)Indirect detection via polyatomic ion formation ([BaF]⁺)
Typical Detection Limit Low ng/L (ppb) rsc.org~5 µg/mL (ppm) in solution rsc.org

This interactive table provides a summary of ICP-MS parameters for halogen analysis.

By quantifying the total bromine and fluorine content, ICP-MS serves as a critical tool to confirm the elemental composition of this compound, thereby verifying its empirical formula and assessing its stoichiometric purity.

Combustion Ion Chromatography (CIC) for Total Organic Halogen Analysis (EOF/AOF)

Combustion Ion Chromatography (CIC) is a robust and highly effective technique for quantifying halogens and sulfur in a wide variety of sample matrices, including complex organic compounds. qa-group.commeasurlabs.com The method provides a direct measure of the total organically bound halogens by converting them into a form readily analyzable by ion chromatography. thermofisher.com

The CIC process for analyzing this compound involves two main stages:

Combustion (Oxidative Pyrolysis): A precisely weighed amount of the solid sample is introduced into a high-temperature furnace, typically operating at 900 °C or higher. thermofisher.comthermofisher.com In an oxygen-rich atmosphere, the compound undergoes complete combustion. thermofisher.com This process breaks the carbon-fluorine and carbon-bromine bonds, converting the organically bound halogens into their respective hydrogen halides (HF and HBr).

Absorption and Ion Chromatography: The gaseous combustion products are then transferred into an aqueous absorption solution. nih.gov In this solution, the hydrogen halides dissolve and ionize to form fluoride (F⁻) and bromide (Br⁻) ions. qa-group.com This aqueous solution, now free from the original organic matrix, is injected directly into an ion chromatography (IC) system. The IC separates the different halide ions, which are then quantified using a conductivity detector.

This technique allows for the determination of parameters such as Extractable Organic Fluorine (EOF) or Adsorbable Organic Halogens (AOX), which are sum parameters representing the total amount of organically bound halogens. thermofisher.comthermofisher.com For a pure substance like this compound, CIC provides a direct measurement of the total fluorine and bromine content. The method's ability to measure individual halogens in a single analysis makes it highly efficient. Recoveries for organofluorine compounds are typically in the range of 86-91%, while organobromine compounds show higher recoveries of 97-105%. nih.gov

The following table presents illustrative data from a hypothetical CIC analysis of a this compound sample, demonstrating how the technique is used to verify elemental composition.

AnalyteTheoretical Mass %Measured Mass % (Hypothetical)Recovery %
Fluorine (F) 14.22%13.65%96.0%
Bromine (Br) 29.92%29.47%98.5%

This interactive table shows hypothetical results for the elemental analysis of this compound using CIC.

CIC is a valuable tool for quality control, offering a reliable and straightforward method to confirm that the fluorine and bromine content of synthesized this compound aligns with its theoretical composition. thermofisher.comnih.gov

Computational and Theoretical Investigations of 4 Bromomethyl 2,3 Difluorobenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the geometries of molecules in their lowest energy state (ground state) and the higher-energy structures they pass through during reactions (transition states). For aromatic compounds like 4-(Bromomethyl)-2,3-difluorobenzoic acid, DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy.

Studies on structurally related molecules, such as 2,3-difluorobenzoic acid and 4-bromo-3-(methoxymethoxy) benzoic acid, have successfully employed DFT to optimize molecular geometries. nih.govresearchgate.net These calculations help in determining key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, DFT would be used to model the planar benzene (B151609) ring and the orientation of the carboxylic acid and bromomethyl substituents. The calculations would also elucidate the effects of the electron-withdrawing fluorine atoms and the bulky bromine atom on the geometry of the aromatic ring.

Transition state calculations using DFT are crucial for investigating reaction mechanisms, such as nucleophilic substitution at the bromomethyl group, providing valuable information on reaction barriers and kinetics.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals. For molecules containing heavier elements like bromine, it is important to use basis sets that can adequately describe the electron distribution.

A commonly employed and effective basis set for this type of molecule is the Pople-style 6-311++G(d,p). nih.govresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing the more spread-out electron density in anions and for systems with potential hydrogen bonding from the carboxylic acid group. Polarization functions (d,p) are added to allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately. Computational studies on similar difluorobenzoic acids have demonstrated the utility of the 6-311++G(d,p) basis set in conjunction with DFT (B3LYP) and even more computationally intensive methods like Møller-Plesset perturbation theory (MP2). nih.gov The choice of the level of theory and basis set represents a compromise between desired accuracy and computational feasibility.

Table 1: Representative Theoretical Methods for Analyzing Substituted Benzoic Acids

Methodology Functional Basis Set Application
Density Functional Theory (DFT) B3LYP 6-311++G(d,p) Ground state geometry optimization, Vibrational frequencies
Møller-Plesset Perturbation Theory MP2 6-311++G(d,p) High-accuracy geometry optimization

Molecular Orbital Analysis

The behavior and reactivity of a molecule are largely governed by its molecular orbitals, particularly the highest occupied and lowest unoccupied molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is rich in π-electrons, and potentially on the oxygen atoms of the carboxylic acid group. The LUMO is likely distributed over the π* anti-bonding system of the aromatic ring and the C-Br anti-bonding orbital of the bromomethyl group, making this site susceptible to nucleophilic attack. The electron-withdrawing fluorine atoms and carboxylic acid group would lower the energy of both the HOMO and LUMO, while the bromomethyl group's effect would be more complex. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Parameter Predicted Value (eV) Significance
HOMO Energy ~ -7.0 to -6.5 Electron-donating ability
LUMO Energy ~ -1.5 to -1.0 Electron-accepting ability

Note: These values are estimations based on typical DFT calculations for similar aromatic compounds.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A smaller HOMO-LUMO gap corresponds to lower hardness, indicating higher reactivity. researchgate.net

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The ESP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the ESP surface would reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

Negative Regions (Nucleophilic Centers): The most negative potential is expected to be located around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack and hydrogen bonding.

Positive Regions (Electrophilic Centers): Regions of positive potential are anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group and, significantly, on the carbon atom of the bromomethyl group. The positive potential on the CH2Br group highlights its susceptibility to nucleophilic attack, which is a key aspect of its reactivity. The fluorine atoms will also influence the charge distribution on the aromatic ring.

The ESP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, thereby guiding the understanding of its intermolecular interactions and reaction mechanisms.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a well-established methodology for predicting the spectroscopic properties of organic molecules. mdpi.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a primary application of computational chemistry in structure elucidation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with a suitable DFT functional (e.g., B3LYP, WP04) and basis set (e.g., 6-311++G(2d,p)), can yield highly accurate predictions. mdpi.comnih.gov The process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂Br) protons, and the carboxylic acid proton, as well as for each of the unique carbon atoms in the molecule.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound Calculated using DFT/GIAO in CDCl₃ solvent model.

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹H-COOH11.5 - 12.5
Ar-H7.3 - 7.8
-CH₂Br4.6 - 4.8
¹³C-COOH165 - 170
C-F (ipso)145 - 155 (with C-F coupling)
C-Br (ipso)130 - 140
C-COOH (ipso)125 - 135
Ar-C115 - 125
Ar-C110 - 120
-CH₂Br30 - 35

Infrared (IR) Spectroscopy: DFT calculations are also employed to predict vibrational frequencies. After geometric optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the molecule's fundamental vibrational modes. These theoretical spectra can be compared with experimental FT-IR data to assign specific peaks to molecular motions, such as the characteristic C=O stretch of the carboxylic acid, the O-H stretch, C-F stretches, and aromatic C-H bending modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other theoretical approximations. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would likely predict π → π* transitions associated with the benzene ring.

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions, mapping out the energy landscape that connects reactants to products. This is particularly useful for understanding reactions involving the reactive bromomethyl group or the carboxylic acid functionality of the title compound.

A key goal in reaction modeling is to locate the transition state (TS), which is the maximum energy point along the minimum energy path of a reaction. A transition state structure represents a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a candidate TS structure is found, its identity is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it connects the intended reactants on one side and the products on the other. This confirms that the identified TS is indeed the correct one for the reaction under investigation.

With the energies of the reactants, transition state, and products established, key kinetic and thermodynamic parameters can be predicted.

Kinetic Parameters: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. According to transition state theory, this energy barrier is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Table 2: Hypothetical Predicted Energy Profile for an Sₙ2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

ParameterDescriptionPredicted Value (kJ/mol)
Activation Energy (ΔE‡)Energy barrier for the reaction+85
Reaction Energy (ΔE_rxn)Overall enthalpy change-120
Gibbs Free Energy of Activation (ΔG‡)Free energy barrier at 298 K+95
Gibbs Free Energy of Reaction (ΔG_rxn)Overall spontaneity at 298 K-110

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies for Intermolecular Interactions

In the solid state, the crystal packing of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. uc.pt

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the electron distribution of the molecule contributes equally to the total electron density as all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be visualized, with red spots highlighting interactions shorter than the van der Waals radii, such as hydrogen bonds. nih.gov

The analysis also generates a 2D fingerprint plot, which is a histogram of distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. This plot provides a quantitative summary of the types of intermolecular contacts and their relative prevalence. For a molecule like this compound, key interactions would include O-H···O hydrogen bonds forming carboxylic acid dimers, as well as weaker C-H···O, C-H···F, and Br···F/O contacts. uc.ptiucr.org

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeDescription of InteractionPercentage of Total Surface Area
H···HGeneral van der Waals contacts~35%
H···F / F···HWeak hydrogen bonding / dipole interactions~25%
H···O / O···HStrong O-H···O and weaker C-H···O hydrogen bonds~20%
H···Br / Br···HHalogen-related contacts~10%
C···Cπ-π stacking interactions~5%
Other(e.g., F···F, Br···O)~5%

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around the single bonds connecting the carboxylic acid and bromomethyl groups to the aromatic ring. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. This is typically done by systematically rotating a specific dihedral angle and calculating the potential energy at each step. For the carboxylic acid group, planar conformations are generally preferred to maximize conjugation with the ring, with the cis and trans arrangements (relative to the C-C bond) having different energies. uc.pt

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Applications As a Versatile Synthetic Intermediate in Diverse Organic Chemistry Research

Scaffold for Probing Structure-Reactivity and Structure-Property Relationships

Systematic Modification for Ligand Design and Catalyst Development

There is currently no available research in the public domain that details the systematic modification of 4-(Bromomethyl)-2,3-difluorobenzoic acid for the purpose of ligand design or catalyst development. Ligand design often involves the synthesis of a library of compounds with systematic variations to probe structure-activity relationships. The reactive bromomethyl handle of this compound would, in principle, allow for the introduction of various coordinating groups. However, no studies have been published that demonstrate this approach with this specific molecule. Similarly, its application in the development of new catalysts is not documented.

Investigation of Halogen Bonding Interactions

No specific studies were found that investigate the halogen bonding interactions of this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov While the bromine and fluorine atoms on the molecule could potentially participate in such interactions, there are no experimental or computational studies available that characterize or utilize these specific interactions for this compound in areas such as crystal engineering or molecular recognition.

Role in the Development of Chemical Probes and Tags for Research Applications

The utility of this compound in the development of chemical probes or tags has not been reported. Chemical probes are small molecules used to study biological systems. nih.govchemicalprobes.org The development of such tools often requires a molecule with specific properties, including a reactive group for attachment to biomolecules or fluorescent dyes. While the bromomethyl group could serve as such a reactive handle, there are no published examples of this compound being used to create chemical probes for any biological target.

Utilisation in Fragment-Based Drug Discovery and Medicinal Chemistry Lead Optimization (Synthetic Aspects)

There is no documented use of this compound in fragment-based drug discovery (FBDD) or in lead optimization campaigns from a synthetic standpoint. FBDD involves screening small molecular fragments to identify starting points for the development of more potent and selective drug candidates. rsc.orgnih.govnih.govopenaccessjournals.comresearchgate.net Although the difluorobenzoic acid moiety possesses properties that might be of interest in a fragment library, there is no evidence of its inclusion or successful application in any reported FBDD campaigns. Consequently, there are no detailed research findings on its synthetic elaboration into more complex, lead-like molecules.

Q & A

What synthetic routes are recommended for preparing 4-(Bromomethyl)-2,3-difluorobenzoic acid, and how are reaction conditions optimized?

Basic
The synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. A common approach starts with 2,3-difluorobenzoic acid, followed by selective bromomethylation using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CBr₄ . Optimization includes:

  • Temperature control : 70–80°C to balance reactivity and side reactions.
  • Solvent selection : Non-polar solvents (e.g., CCl₄) favor radical stability.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients removes unreacted starting materials.

How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?

Basic
Single-crystal X-ray diffraction is the gold standard:

  • Crystallization : Slow evaporation from ethanol/water mixtures yields suitable crystals.
  • Data collection : Monoclinic space group (e.g., P2₁/c) with unit cell parameters a ≈ 3.76 Å, b ≈ 6.52 Å, c ≈ 26.52 Å, and β ≈ 92.3°, similar to 2,3-difluorobenzoic acid derivatives .
  • Hydrogen bonding : Carboxylic acid dimers (O–H⋯O) and weak C–H⋯F interactions stabilize the lattice. Refinement software (e.g., SHELXL) achieves R factors < 0.05 .

What safety precautions are critical when handling this compound, given limited toxicological data?

Basic
Adopt protocols for halogenated aromatic compounds:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • First aid : For skin exposure, wash with soap/water for 15+ minutes; for eye contact, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.

How does the bromomethyl group influence reactivity in cross-coupling reactions, such as Suzuki-Miyaura?

Advanced
The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution or transition-metal catalysis:

  • Suzuki coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in THF/water at 80–100°C. The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .
  • Side reactions : Competing debromination or dimerization may occur under high temperatures; optimize catalyst loading (1–5 mol%) and use excess boronic acid (1.2–2 eq).

How can conflicting data on reaction yields be resolved when using this compound in peptide coupling?

Advanced
Yield discrepancies often stem from:

  • Activation methods : Compare carbodiimide (e.g., EDC/HOBt) vs. mixed anhydride approaches.
  • Steric effects : The 2,3-difluoro and bromomethyl groups may hinder coupling; use bulky coupling agents (e.g., HATU) for better efficiency.
  • Analytical validation : Quantify unreacted starting material via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to verify conversion .

What role does this compound play in designing enzyme inhibitors?

Advanced
The compound serves as a versatile scaffold:

  • Carboxylic acid moiety : Binds to catalytic sites (e.g., metalloproteases) via coordination or hydrogen bonding.
  • Fluorine substituents : Enhance metabolic stability and modulate pKa (predicted ~2.5–3.0 for the COOH group).
  • Bromomethyl group : Allows post-functionalization (e.g., alkylation of cysteine residues) to probe binding pockets .

How can computational modeling predict the stability of this compound under varying pH conditions?

Advanced
Use density functional theory (DFT) or molecular dynamics (MD):

  • pKa prediction : Software like MarvinSketch estimates the carboxylic acid pKa ≈ 2.8, aligning with experimental titration data.
  • Degradation pathways : Simulate hydrolysis of the C–Br bond at pH > 9, showing increased reactivity due to electron-withdrawing fluorine groups .

What analytical techniques differentiate this compound from its positional isomers?

Basic
Combine spectroscopic methods:

  • NMR : ¹H NMR shows distinct splitting patterns for fluorine-coupled protons (e.g., aromatic protons at δ 7.2–7.8 ppm with JH-F ≈ 8–12 Hz).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 263.940 (theoretical 263.942) .
  • XRD : Crystallographic data unambiguously assign substituent positions .

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